molecular formula C36H44N4O6 B2991906 5-[({1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 2137591-11-6

5-[({1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2991906
CAS No.: 2137591-11-6
M. Wt: 628.77
InChI Key: HDXZMHQOPSWFTF-UHFFFAOYSA-N
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Description

5-[({1-[(tert-butoxy)carbonyl]-1-azaspiro[55]undecan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the spirocyclic and fluorenylmethoxycarbonyl groups. The tert-butoxycarbonyl group is often introduced as a protecting group for the amine functionality.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[({1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound can be used to study the effects of specific functional groups on biological activity. It may also serve as a probe to investigate enzyme-substrate interactions.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It could be used as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, the compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-[({1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and spirocyclic compounds. Examples include:

  • 1-methyl-1H-pyrazole-4-carboxylic acid
  • 1-azaspiro[5.5]undecane derivatives
  • Fluorenylmethoxycarbonyl-protected amino acids

Uniqueness

What sets 5-[({1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid apart is its combination of these functional groups in a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N4O6/c1-35(2,3)46-34(44)40-19-16-24(20-36(40)17-10-5-11-18-36)39(22-31-29(32(41)42)21-37-38(31)4)33(43)45-23-30-27-14-8-6-12-25(27)26-13-7-9-15-28(26)30/h6-9,12-15,21,24,30H,5,10-11,16-20,22-23H2,1-4H3,(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXZMHQOPSWFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CCCCC2)N(CC3=C(C=NN3C)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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